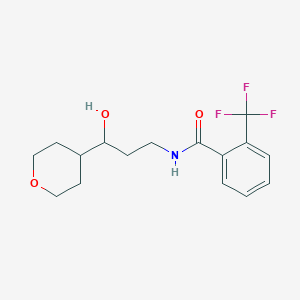

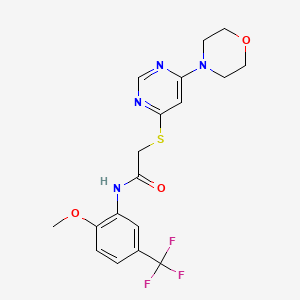

![molecular formula C18H19F2N3O2 B2654307 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide CAS No. 1396809-15-6](/img/structure/B2654307.png)

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

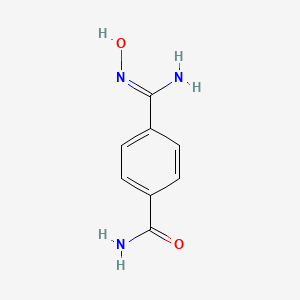

“N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide” is a chemical compound with the molecular formula C18H19F2N3O2 . It belongs to the class of 1,2,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . These compounds have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide” consists of a cyclohexyl ring attached to a 1,2,4-oxadiazole ring via a nitrogen atom . The 1,2,4-oxadiazole ring is further substituted with a cyclopropyl group . The benzamide moiety is attached to the cyclohexyl ring and is substituted with two fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide” include its molecular weight (347.36), molecular formula (C18H19F2N3O2), and its structure . Other properties such as density, boiling point, and melting point are not provided in the search results .Applications De Recherche Scientifique

Synthesis of Functionalized 4-Aminoimidazoles

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide is involved in the synthesis of functionalized 4-aminoimidazoles. This process, enabled by a gold-catalyzed formal [3 + 2] cycloaddition with ynamides and 4,5-dihydro-1,2,4-oxadiazoles, highlights the compound's utility in creating highly functionalized molecules via the formation of an α-imino gold carbene intermediate followed by cyclization (Xu, Wang, Sun, & Liu, 2017).

Antibacterial Activity against MDR Staphylococcus aureus

This compound has shown promise in the realm of antibacterial research. Specifically, derivatives of 1,2,4-oxadiazoles, including N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide, were investigated for their effectiveness against multi-drug resistant Staphylococcus aureus strains. One derivative displayed significant inhibitory concentrations without human cytotoxicity, targeting the bacterial divisome (Barbier et al., 2022).

Anticonvulsant and Antiepileptic Activities

Research into anticonvulsant activities has also been conducted using derivatives of this compound. Novel series of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl) semicarbazides were synthesized, exhibiting significant anticonvulsant activities in various models, underpinning the compound's potential in epilepsy treatment (Rajak et al., 2013).

Antidiabetic, Anti-inflammatory, and Anticancer Activities

This compound is also explored for its diverse biological activities. A series of derivatives were screened for their antidiabetic, anti-inflammatory, and anticancer activities. These studies contribute to the understanding of the compound's potential in treating various diseases (Kavitha, Kannan, & Gnanavel, 2016).

Apoptosis Inducers in Anticancer Research

In the field of anticancer research, derivatives of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide have been identified as potent apoptosis inducers. These compounds show selective activity against certain cancer cell lines and have been instrumental in discovering potential anticancer agents and their molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Orientations Futures

The 1,2,4-oxadiazole derivatives, including “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide”, have potential for further development due to their wide spectrum of biological activities . The interest in the biological application of 1,2,4-oxadiazoles has been doubled in the last fifteen years , indicating a promising future direction for these compounds.

Propriétés

IUPAC Name |

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c19-13-7-6-12(10-14(13)20)16(24)22-18(8-2-1-3-9-18)17-21-15(23-25-17)11-4-5-11/h6-7,10-11H,1-5,8-9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGYVNBXKWISAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

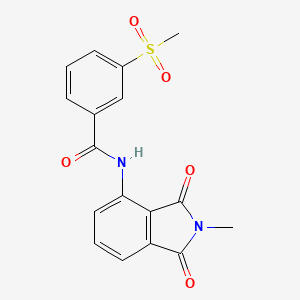

![2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2654226.png)

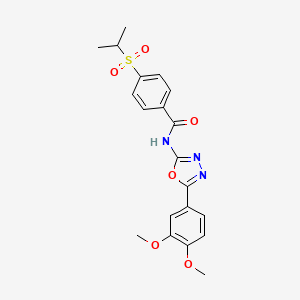

![2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654228.png)

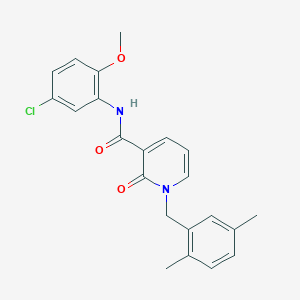

![6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B2654229.png)

![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)